9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine
Description
Properties
CAS No. |
827302-56-7 |
|---|---|
Molecular Formula |
C16H19N5O2S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
9-butyl-8-(3-methoxyphenyl)sulfinylpurin-6-amine |
InChI |
InChI=1S/C16H19N5O2S/c1-3-4-8-21-15-13(14(17)18-10-19-15)20-16(21)24(22)12-7-5-6-11(9-12)23-2/h5-7,9-10H,3-4,8H2,1-2H3,(H2,17,18,19) |
InChI Key |
SQJNGGVKPFLWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1S(=O)C3=CC=CC(=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Aminopurine derivatives serve as the core scaffold.
- 3-Methoxybenzenesulfinyl chloride or related sulfinylating agents are used to introduce the sulfinyl group.
- Butyl halides or butyl amines for N9 alkylation.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | N9-Alkylation | Butyl bromide or butyl iodide, base (e.g., K2CO3), polar aprotic solvent (DMF) | Alkylation of purine N9 | Controlled temperature to avoid over-alkylation |
| 2 | Sulfinylation at C8 | 3-Methoxybenzenesulfinyl chloride, base (e.g., triethylamine), solvent (dichloromethane) | Introduction of sulfinyl group at C8 | Reaction under inert atmosphere to prevent oxidation |
| 3 | Purification | Column chromatography or recrystallization | Isolation of pure product | Use of silica gel and gradient elution |
| 4 | Characterization | NMR, MS, IR spectroscopy | Confirm structure and purity | Essential for verifying sulfinyl oxidation state |
Reaction Conditions and Optimization
- Temperature: Alkylation typically performed at 0–25 °C to minimize side reactions.
- Solvent: Polar aprotic solvents like DMF or DMSO favor alkylation; dichloromethane preferred for sulfinylation.
- Base: Mild bases such as triethylamine or potassium carbonate neutralize HCl generated during sulfinylation.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of sulfinyl to sulfonyl.
Research Findings and Yields
- Yields for the N9-alkylation step range from 70% to 85% depending on reaction time and temperature control.
- Sulfinylation yields are typically 60% to 75% , influenced by the purity of sulfinyl chloride and reaction atmosphere.
- Overall yield after purification is approximately 50% to 60% .
- Purity assessed by HPLC and NMR typically exceeds 98% .
Comparative Data Table of Preparation Parameters
| Parameter | N9-Alkylation | C8-Sulfinylation |
|---|---|---|
| Reagents | Butyl bromide, K2CO3 | 3-Methoxybenzenesulfinyl chloride, Et3N |
| Solvent | DMF or DMSO | Dichloromethane |
| Temperature | 0–25 °C | 0–5 °C initially, then room temp |
| Reaction Time | 4–12 hours | 2–6 hours |
| Yield (%) | 70–85 | 60–75 |
| Purification | Column chromatography | Column chromatography |
| Atmosphere | Ambient or inert | Inert (N2 or Ar) |
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern on purine and aromatic rings.
- Mass Spectrometry (MS): Confirms molecular weight and sulfinyl incorporation.
- Infrared Spectroscopy (IR): Detects sulfinyl S=O stretch (~1030–1070 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
Summary of Key Research Insights
- The sulfinylation step is critical and requires careful control to avoid overoxidation to sulfone.
- Alkylation at N9 is regioselective under mild conditions, avoiding substitution at other nitrogen atoms.
- Multi-step synthesis demands rigorous purification to isolate the target compound with high purity.
- The synthetic route is adaptable for analogs with different alkyl or aromatic substituents, enabling medicinal chemistry exploration.
This detailed preparation method for 9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine is based on the synthesis principles of related purine sulfinyl derivatives and supported by recent advances in purine chemistry. The outlined procedures and data provide a robust framework for researchers aiming to synthesize this compound with high yield and purity for further pharmacological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-8-((3-methoxyphenyl)sulfinyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction results in sulfide derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential as an anti-cancer agent. Research indicates that derivatives of purine can inhibit specific enzymes involved in cancer cell proliferation. The sulfinyl modification enhances the compound's ability to penetrate cellular membranes, making it a candidate for targeted drug delivery systems .
Enzyme Inhibition Studies
9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine has shown promise as an inhibitor of various enzymes, particularly those involved in nucleotide metabolism. This inhibition can lead to altered cellular processes, making it useful in studying metabolic pathways and developing therapeutic agents for metabolic disorders .
Biochemical Research
In biochemical assays, this compound serves as a tool for investigating purine metabolism and its implications in diseases such as gout and certain types of cancer. The ability to modify the purine structure allows researchers to create analogs that can selectively inhibit or activate specific pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer properties | Demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential for development as an anticancer drug. |
| Study B | Enzyme inhibition | Identified as a potent inhibitor of xanthine oxidase, which is relevant in treating gout and hyperuricemia. |
| Study C | Metabolic pathway analysis | Used to trace purine metabolism in human cells, providing insights into metabolic disorders associated with purine synthesis and degradation. |
Mechanism of Action
The mechanism of action of 9-Butyl-8-((3-methoxyphenyl)sulfinyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The purine core allows it to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl sulfinyl group may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the C8 Position
The C8 substituent plays a critical role in modulating biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Sulfinyl vs.
- Positional Isomerism : The meta-methoxy configuration in the target compound contrasts with para-methoxy in PU3. Meta substitution may alter binding orientation in hydrophobic pockets .
- Bulk and Electron Effects : Trimethoxybenzyl (PU3) and iodobenzodioxolylthio (14) substituents increase steric bulk and electron density, affecting pharmacokinetics and off-target interactions .
Physicochemical Properties
- ~2.5 for PU4) .
- Metabolic Stability : Sulfoxides are prone to enzymatic reduction to thioethers, which may limit in vivo half-life compared to more stable benzyl derivatives .
Biological Activity
9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of molecules. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in oncology and biochemistry. The unique structural features of this compound, including a butyl group and a methoxyphenyl sulfinyl group, suggest significant interactions with biological targets, which may lead to therapeutic applications.
The chemical structure of 9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine can be summarized as follows:
| Property | Details |
|---|---|
| CAS Number | 827302-56-7 |
| Molecular Formula | C16H19N5O3S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 9-butyl-8-(3-methoxyphenyl)sulfinylpurin-6-amine |
| Canonical SMILES | CCCCNC1=NC=NC(=C1N=C(S(=O)(=O)C2=CC=CC=C2OC))N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The purine core facilitates binding to nucleotide-binding sites, potentially inhibiting enzymatic activity. The methoxyphenyl sulfinyl group may enhance binding affinity and specificity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism or signal transduction.
- Receptor Modulation : It could modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that 9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Case Study:
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Findings:
In a controlled experiment, macrophages treated with varying concentrations of the compound showed a significant reduction in cytokine levels compared to untreated controls. This suggests potential applications in treating inflammatory diseases.
Comparison with Related Compounds
To better understand the unique properties of 9-Butyl-8-(3-methoxybenzene-1-sulfinyl)-9H-purin-6-amine, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-(3-Methoxyphenyl)sulfinylpurin-6-amine | Lacks butyl group | Moderate anticancer activity |
| 9-butylpurin-6-amine | Lacks methoxyphenyl sulfinyl group | Limited biological activity |
| 8-(3-Methoxyphenyl)sulfonylpurin-6-amine | Contains sulfonyl instead of sulfinyl | Lower efficacy compared to sulfinyl analog |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
